molecular formula C11H12N2O3 B108563 trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone CAS No. 33224-01-0

trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone

Cat. No. B108563
CAS RN: 33224-01-0
M. Wt: 220.22 g/mol
InChI Key: DEYLVDCFTICBTB-WCBMZHEXSA-N
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Description

Molecular Structure Analysis

The molecular formula of “trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone” is C11H12N2O3 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical state of “trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone” at 20°C is solid . The melting point ranges from 192.0 to 196.0°C .

Scientific Research Applications

Biochemical Research

trans-4-Cotininecarboxylic acid: has been utilized in biochemical research, particularly in the study of nicotine metabolism. It serves as a metabolite of nicotine and can be used to understand the biochemical pathways involved in nicotine degradation .

Immunoblot Analysis

In immunological studies, trans-4-Cotininecarboxylic acid has been used in the preparation of cotinine-conjugated horseradish peroxidase. This application is crucial for detecting specific proteins through immunoblotting techniques, which are fundamental in molecular biology research .

Ligand in Coordination Chemistry

The anion of trans-4-Cotininecarboxylic acid has been employed as a pyridyl-carboxylate ligand in the synthesis of polymeric copper (II) complexes. This application is significant in the field of coordination chemistry, where it contributes to the development of new materials with potential industrial applications .

Chemical Crosslinking

The carboxyl group of trans-4-Cotininecarboxylic acid can be used for chemical crosslinking. This process is important in creating larger structures from smaller units, which is a key technique in polymer chemistry and material science .

Analytical Chemistry

As a nicotine metabolite, trans-4-Cotininecarboxylic acid is important in analytical chemistry for the development of assays to measure nicotine exposure. It can be used as a standard or reference compound in chromatography and mass spectrometry .

Pharmacological Studies

In pharmacology, trans-4-Cotininecarboxylic acid can be used to study the effects of nicotine and its metabolites on the body. It helps in understanding the pharmacokinetics and pharmacodynamics of nicotine, which is essential for developing smoking cessation therapies .

Toxicology

trans-4-Cotininecarboxylic acid: is also relevant in toxicological research. It can be used to investigate the toxic effects of nicotine and its metabolites, contributing to the assessment of health risks associated with tobacco use .

Environmental Monitoring

Lastly, the detection of trans-4-Cotininecarboxylic acid in environmental samples can be an indicator of tobacco pollution. Its measurement in water and soil samples helps in monitoring and evaluating the environmental impact of tobacco product waste .

Safety and Hazards

“trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone” can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYLVDCFTICBTB-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone

CAS RN

33224-01-0, 161171-06-8
Record name trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
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